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Compound of Interest

Compound Name:
5-Bromo-2-iodo-3-

methoxypyrazine

Cat. No.: B022230 Get Quote

In the landscape of modern synthetic chemistry, particularly within pharmaceutical and

materials science, the ability to construct complex molecular architectures with precision is

paramount. Success often hinges on the strategic use of highly functionalized, versatile

intermediates. 5-Bromo-2-iodo-3-methoxypyrazine (CAS No. 476622-89-6) has emerged as

a pivotal building block, prized for the distinct reactivity of its two halogen substituents. This

guide provides an in-depth analysis of its properties, a plausible synthetic route, and its

application in advanced synthetic protocols, offering researchers the foundational knowledge to

leverage this reagent's full potential. The inherent differentiation between the carbon-iodine and

carbon-bromine bonds allows for controlled, sequential functionalization, making it an

invaluable tool for creating diverse libraries of compounds and accelerating structure-activity

relationship (SAR) studies.[1][2][3]

Part 1: Physicochemical and Spectral Profile
A thorough understanding of a reagent's physical and spectral properties is critical for its

effective use in experimental design, ensuring proper handling, reaction setup, and product

characterization.

Physicochemical Properties
The key physical and chemical identifiers for 5-Bromo-2-iodo-3-methoxypyrazine are

summarized below. While specific experimental data for properties like melting and boiling
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points are not consistently reported in publicly available literature, its solid form and storage

requirements are well-documented by suppliers.

Property Value Source(s)

CAS Number 476622-89-6 [4][5][6]

Molecular Formula C₅H₄BrIN₂O [4][5][6]

Molecular Weight 314.91 g/mol [4][5][6]

Physical Form Solid

Purity
Commercially available at

≥96%
[5]

IUPAC Name
5-bromo-2-iodo-3-

methoxypyrazine
[6]

Solubility

Expected to be soluble in

common organic solvents

(THF, Dioxane, DMF, Toluene)

[3]

Storage
2-8°C, protect from light, store

under an inert atmosphere

Melting Point
Data not available in cited

literature

Boiling Point
Data not available in cited

literature

Density
Data not available in cited

literature
[7][8]

Predicted Spectral Data
While verified spectra for this specific compound are not publicly disseminated, its structure

allows for reliable prediction of its key spectral characteristics. A practicing chemist would use

these predicted values to confirm the identity and purity of the material post-synthesis or upon

receipt from a vendor.
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¹H NMR (400 MHz, CDCl₃):

δ ~8.15 ppm (s, 1H): This singlet corresponds to the lone proton on the pyrazine ring (H-6).

Its downfield shift is due to the deshielding effects of the electronegative nitrogen atoms and

halogen substituents.

δ ~4.05 ppm (s, 3H): This singlet is characteristic of the methoxy (-OCH₃) group protons.

¹³C NMR (101 MHz, CDCl₃):

δ ~158-162 ppm: Carbon attached to the methoxy group (C-3).

δ ~145-150 ppm: Pyrazine ring carbon proton (C-6).

δ ~120-125 ppm: Carbon bearing the bromine atom (C-5).

δ ~90-95 ppm: Carbon bearing the iodine atom (C-2), significantly shielded by the heavy

atom effect.

δ ~54-56 ppm: Methoxy group carbon (-OCH₃).

FTIR (KBr Pellet, cm⁻¹):

~3100-3000: C-H stretching of the aromatic (pyrazine) ring.

~2950, 2850: C-H stretching of the methoxy group.

~1550-1400: C=N and C=C ring stretching vibrations characteristic of the pyrazine core.

~1250-1200: C-O-C asymmetric stretching of the methoxy ether.

~1050-1000: C-O-C symmetric stretching.

~600-500: C-Br stretching.

~500-450: C-I stretching.

Mass Spectrometry (EI):
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M⁺ peak at m/z 314/316: A characteristic isotopic pattern for a compound containing one

bromine atom (¹⁹Br/⁸¹Br have ~1:1 abundance). The molecular ion peak corresponding to the

iodine isotope (¹²⁷I) will be observed.

Key Fragments: Loss of methyl (-CH₃), methoxy (-OCH₃), bromine (-Br), and iodine (-I)

radicals would be expected.

Part 2: Synthesis and Chemical Reactivity
The true utility of 5-Bromo-2-iodo-3-methoxypyrazine lies in its chemical reactivity, which is a

direct consequence of its structure.

Plausible Synthetic Pathway
A specific, peer-reviewed synthesis for this compound is not readily found. However, a logical

and plausible synthetic route can be proposed based on established heterocyclic chemistry.

The following workflow represents a hypothetical, yet chemically sound, approach starting from

commercially available 2-amino-3-methoxypyrazine.

This proposed pathway is for illustrative purposes and has not been experimentally validated

from the searched literature.
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Step 1: Sandmeyer Iodination

Step 2: Regioselective Bromination

2-Amino-3-methoxypyrazine

Pyrazin-2-yl-3-methoxy Diazonium Salt

NaNO₂, HCl
0-5°C

2-Iodo-3-methoxypyrazine

KI

2-Iodo-3-methoxypyrazine

5-Bromo-2-iodo-3-methoxypyrazine

NBS, H₂SO₄

Click to download full resolution via product page

Caption: Proposed two-step synthesis of the target compound.

Causality Behind Experimental Choices:

Sandmeyer Reaction: The conversion of the amine to a diazonium salt followed by

displacement with potassium iodide is a classic and reliable method for introducing iodine

onto an aromatic ring. The reaction is performed at low temperatures to ensure the stability

of the diazonium intermediate.
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Electrophilic Bromination: The pyrazine ring is electron-deficient, making electrophilic

aromatic substitution challenging. However, the methoxy group is an activating group,

directing electrophiles to the ortho and para positions. The C-5 position is para to the

methoxy group and is the most electronically favorable site for bromination with an

electrophilic bromine source like N-Bromosuccinimide (NBS) in the presence of a strong acid

catalyst.

Core Reactivity: The Power of Chemoselectivity
The synthetic power of 5-Bromo-2-iodo-3-methoxypyrazine stems from the differential

reactivity of the C-I and C-Br bonds in palladium-catalyzed cross-coupling reactions. The C-I

bond has a lower bond dissociation energy than the C-Br bond, making it significantly more

susceptible to oxidative addition by a Pd(0) catalyst.[2][9] This allows for the selective

functionalization of the C-2 position while leaving the C-5 bromine atom intact for a

subsequent, distinct coupling reaction.

Reactivity Order: C-I > C-Br >> C-Cl

This chemoselectivity enables a powerful synthetic strategy known as sequential or iterative

cross-coupling.

First Coupling (Milder Conditions)

Second Coupling (Harsher Conditions)

5-Bromo-2-iodo-
3-methoxypyrazine

5-Bromo-2-(R¹)-
3-methoxypyrazine

R¹-B(OH)₂
Pd Catalyst (e.g., Pd(PPh₃)₄)

Base (e.g., Na₂CO₃) 5-(R²)-2-(R¹)-
3-methoxypyrazine

R²-B(OH)₂
Pd Catalyst (e.g., PdCl₂(dppf))

Base (e.g., K₃PO₄)

Click to download full resolution via product page

Caption: Sequential Suzuki-Miyaura cross-coupling workflow.

Part 3: Experimental Protocol: Sequential Suzuki-
Miyaura Coupling
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The following is a representative, self-validating protocol for a two-step, one-pot sequential

Suzuki-Miyaura cross-coupling reaction.

Objective: To synthesize a 2,5-disubstituted-3-
methoxypyrazine derivative by first coupling at the C-2
iodo position, followed by a second coupling at the C-5
bromo position.
Materials:

5-Bromo-2-iodo-3-methoxypyrazine (1.0 eq)

Arylboronic Acid #1 (R¹-B(OH)₂, 1.1 eq)

Arylboronic Acid #2 (R²-B(OH)₂, 1.2 eq)

Palladium Tetrakis(triphenylphosphine) [Pd(PPh₃)₄] (0.03 eq for first step)

[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [PdCl₂(dppf)] (0.05 eq for second

step)

Sodium Carbonate (Na₂CO₃), 2M aqueous solution (3.0 eq)

Potassium Phosphate (K₃PO₄), solid (4.0 eq)

1,4-Dioxane, anhydrous

Toluene, anhydrous

Deionized Water

Brine, Saturated

Magnesium Sulfate (MgSO₄), anhydrous

Step-by-Step Methodology:
Step 1: Selective Coupling at the C-2 (Iodo) Position
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Inert Atmosphere Setup: To a flame-dried, three-neck round-bottom flask equipped with a

magnetic stir bar, condenser, and nitrogen inlet, add 5-Bromo-2-iodo-3-methoxypyrazine
(1.0 eq) and Arylboronic Acid #1 (1.1 eq).

Catalyst Addition: Add Pd(PPh₃)₄ (0.03 eq).

Solvent and Base Addition: Evacuate and backfill the flask with nitrogen three times. Add

anhydrous 1,4-Dioxane (to make a ~0.1 M solution) and the 2M Na₂CO₃ solution (3.0 eq) via

syringe.

Experimental Causality: Pd(PPh₃)₄ is a mild and effective catalyst for C-I bond activation.

Dioxane is a common solvent, and Na₂CO₃ is a sufficiently strong base to facilitate the

transmetalation step for the highly reactive C-I coupling without promoting significant C-Br

coupling.

Reaction Execution: Heat the reaction mixture to 80-85°C and stir vigorously.

Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically

complete within 2-4 hours. Look for the complete consumption of the starting material and

the appearance of the mono-coupled product.

Self-Validation: The disappearance of the starting material spot/peak and the emergence

of a single, new major product spot/peak confirms the selective mono-functionalization.

Step 2: Coupling at the C-5 (Bromo) Position

System Modification: Cool the reaction mixture to room temperature.

Reagent Addition: To the same flask containing the crude mono-coupled product, add

Arylboronic Acid #2 (1.2 eq), solid K₃PO₄ (4.0 eq), and the second catalyst, PdCl₂(dppf)

(0.05 eq).

Experimental Causality: The C-Br bond is less reactive and requires a more robust

catalytic system. PdCl₂(dppf) features a bidentate ligand (dppf) that forms a more stable

and electron-rich palladium center, which is more effective at activating the stronger C-Br

bond. K₃PO₄ is a stronger base, often required for less reactive aryl bromides.
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Reaction Execution: Heat the reaction mixture to 100-110°C and stir vigorously.

Monitoring: Monitor the second coupling by TLC or LC-MS until the intermediate mono-

coupled product is consumed (typically 6-12 hours).

Work-up and Purification:

Quenching: After cooling to room temperature, dilute the reaction mixture with ethyl acetate

and water.

Extraction: Separate the layers. Extract the aqueous layer twice more with ethyl acetate.

Washing: Combine the organic layers and wash with water, then with saturated brine.

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and

concentrate under reduced pressure.

Purification: Purify the crude residue by flash column chromatography on silica gel to yield

the final 2,5-disubstituted product.

Part 4: Applications and Strategic Importance
The primary application of 5-Bromo-2-iodo-3-methoxypyrazine is as a strategic intermediate

in fields where molecular diversity and complexity are essential.

Drug Discovery: It is a cornerstone for building libraries of nitrogen-containing heterocycles,

a scaffold prevalent in many approved drugs.[1] Its ability to undergo sequential coupling

allows for the rapid generation of analogues for SAR studies, optimizing potency, selectivity,

and pharmacokinetic properties. It has been identified as a valuable building block for protein

degraders (e.g., PROTACs), which require complex, multi-component structures.[5]

Agrochemicals: The pyrazine core is present in various pesticides and herbicides. This

building block enables the synthesis of novel agrochemicals with potentially improved

efficacy and environmental profiles.[3]

Materials Science: The controlled synthesis of highly substituted aromatic systems is crucial

for developing organic electronic materials, such as organic light-emitting diodes (OLEDs)
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and organic photovoltaics (OPVs). This reagent provides a pathway to precisely tune the

electronic properties of such materials.

Part 5: Safety and Handling
As a responsible scientist, proper handling of all chemical reagents is non-negotiable. 5-
Bromo-2-iodo-3-methoxypyrazine is classified as harmful and requires careful handling.

GHS Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319

(Causes serious eye irritation), H335 (May cause respiratory irritation).[6]

Signal Word: Warning

Pictogram: GHS07 (Exclamation Mark)

Handling Protocol:
Personal Protective Equipment (PPE): Always wear a lab coat, nitrile gloves, and chemical

safety goggles.

Ventilation: Handle only in a well-ventilated chemical fume hood to avoid inhalation of dust or

vapors.

Avoid Contact: Prevent contact with skin, eyes, and clothing. In case of contact, rinse

immediately and thoroughly with water.

Storage: Store in a tightly sealed container in a cool, dry, dark place (2-8°C is recommended)

under an inert atmosphere (e.g., nitrogen or argon) to maintain its integrity.

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion
5-Bromo-2-iodo-3-methoxypyrazine is more than just another dihalogenated heterocycle; it is

a sophisticated tool for precision synthesis. Its key value lies in the predictable and exploitable

difference in reactivity between its carbon-iodine and carbon-bromine bonds. This feature

grants chemists exceptional control over molecular construction, enabling the efficient,

sequential assembly of complex and diverse pyrazine-based compounds. For researchers in
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drug discovery, agrochemicals, and materials science, mastering the application of this building

block opens a direct route to innovation and discovery.

References
The Role of 5-Bromo-2-iodo-3-methoxypyrazine in Modern Drug Discovery. [Link]

The Chemical Versatility of 5-Bromo-2-iodo-3-methoxypyrazine in Synthesis. [Link]

The Chemical Versatility of 5-Bromo-2-iodo-3-methoxypyrazine in Synthesis. [Link]

Suzuki-Miyaura Coupling - Chemistry LibreTexts. [Link]

5-Bromo-2-iodo-3-methoxypyrazine | C5H4BrIN2O | CID 11151182 - PubChem. [Link]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. nbinno.com [nbinno.com]

2. benchchem.com [benchchem.com]

3. nbinno.com [nbinno.com]

4. scbt.com [scbt.com]

5. calpaclab.com [calpaclab.com]

6. 5-Bromo-2-iodo-3-methoxypyrazine | C5H4BrIN2O | CID 11151182 - PubChem
[pubchem.ncbi.nlm.nih.gov]

7. echemi.com [echemi.com]

8. 5-Bromo-2-iodo-3-methoxypyrazine - CAS:476622-89-6 - Sunway Pharm Ltd
[3wpharm.com]

9. chem.libretexts.org [chem.libretexts.org]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 11 / 12 Tech Support

https://www.benchchem.com/product/b022230?utm_src=pdf-body
https://www.ningbo-pharma.com/the-role-of-5-bromo-2-iodo-3-methoxypyrazine-in-modern-drug-discovery.html
https://www.benchchem.com/product/b022230?utm_src=pdf-body
https://www.ningbo-pharma.com/the-chemical-versatility-of-5-bromo-2-iodo-3-methoxypyrazine-in-synthesis.html
https://www.benchchem.com/product/b022230?utm_src=pdf-body
https://www.chemsrc.com/en/cas/476622-89-6_976219.html
https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Book%3A_Strategic_Applications_of_Named_Reactions_in_Organic_Synthesis_(Kurti)/Chapter%3A_01_Reactions_of_Alkenes/Suzuki-Miyaura_Coupling
https://www.benchchem.com/product/b022230?utm_src=pdf-body
https://pubchem.ncbi.nlm.nih.gov/compound/11151182
https://www.benchchem.com/product/b022230?utm_src=pdf-custom-synthesis
https://www.nbinno.com/article/other-organic-chemicals/1-bromo-2-iodobenzene-a-key-reactant-for-suzuki-coupling-reactions-hm
https://www.benchchem.com/pdf/Reactivity_Showdown_6_Iodoquinoline_Outpaces_6_Bromoquinoline_in_Suzuki_Coupling_Reactions.pdf
https://www.nbinno.com/article/pharmaceutical-intermediates/chemical-versatility-5-bromo-2-iodo-3-methoxypyrazine-synthesis-fo
https://www.scbt.com/p/5-bromo-2-iodo-3-methoxypyrazine-476622-89-6
https://www.calpaclab.com/5-bromo-2-iodo-3-methoxypyrazine-min-96-100-mg/ala-b193527-100mg
https://pubchem.ncbi.nlm.nih.gov/compound/11151182
https://pubchem.ncbi.nlm.nih.gov/compound/11151182
https://www.echemi.com/products/pd180727134317-5-bromo-2-iodo-3-methoxypyrazine.html
https://www.3wpharm.com/product/67372.html
https://www.3wpharm.com/product/67372.html
https://chem.libretexts.org/Bookshelves/Inorganic_Chemistry/Supplemental_Modules_and_Websites_(Inorganic_Chemistry)/Catalysis/Catalyst_Examples/Suzuki-Miyaura_Coupling
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b022230?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


To cite this document: BenchChem. [Introduction: The Strategic Value of a Differentiated
Building Block]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b022230#physical-and-chemical-properties-of-5-
bromo-2-iodo-3-methoxypyrazine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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